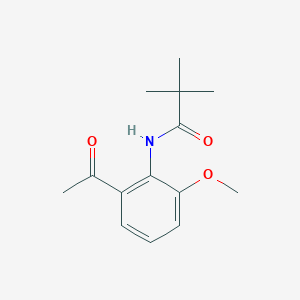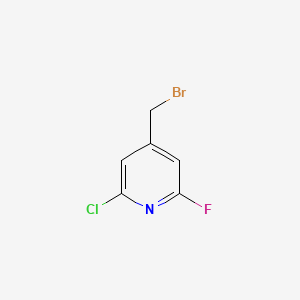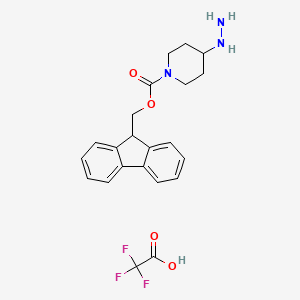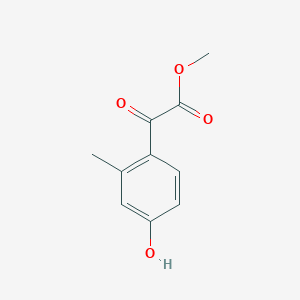
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C10H10O4 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group at the 4-position and a methyl group at the 2-position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate typically involves the esterification of 4-hydroxy-2-methylacetophenone with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 4-hydroxy-2-methylphenylmethanol.
Substitution: Formation of 4-halo-2-methylphenyl derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate can be compared with other similar compounds, such as:
4-Hydroxy-2-methylacetophenone: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: Lacks the methyl group, which can affect its steric and electronic properties.
Methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O4/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,11H,1-2H3 |
Clé InChI |
MSCJSEHGUODTKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


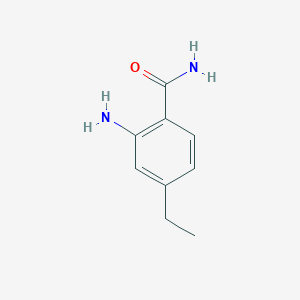
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
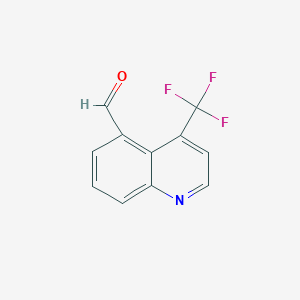
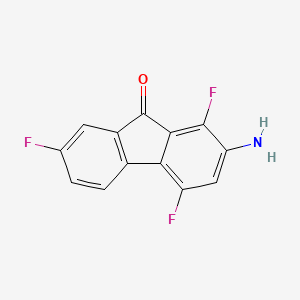
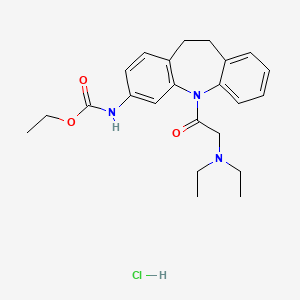
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)

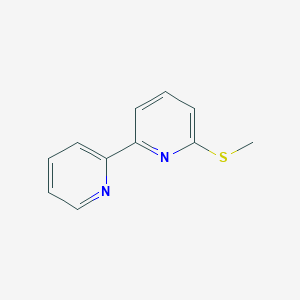

![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
